4-(Trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
4-(Trifluoromethyl)pyrrolidin-3-amine is a fluorinated pyrrolidine derivative Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most frequently used methods for synthesizing 4-(trifluoromethyl)pyrrolidines is the (3+2) cycloaddition reaction. This involves the reaction of azomethine ylides with electron-deficient alkenes, such as 3,3,3-trifluoropropene derivatives . The azomethine ylide is generated in situ from α-silylamine in the presence of an acid, and the reaction typically occurs in dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for 4-(trifluoromethyl)pyrrolidin-3-amine are not extensively documented in the literature. the scalability of the (3+2) cycloaddition reaction and the availability of starting materials suggest that this method could be adapted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyrrolidines with different functional groups.
Scientific Research Applications
4-(Trifluoromethyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored as a scaffold for drug development, particularly for compounds targeting the central nervous system.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyrrolidin-3-amine is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic properties and steric interactions .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyrrolidine: Lacks the amine group at position 3.
3-(Trifluoromethyl)pyrrolidine: The trifluoromethyl group is at position 3 instead of 4.
4-(Trifluoromethyl)piperidine: A six-membered ring analog.
Uniqueness
4-(Trifluoromethyl)pyrrolidin-3-amine is unique due to the presence of both the trifluoromethyl group and the amine group on the pyrrolidine ring. This combination can significantly influence the compound’s physicochemical properties, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
4-(trifluoromethyl)pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2/c6-5(7,8)3-1-10-2-4(3)9/h3-4,10H,1-2,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBWDQCTOYCDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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